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Compound of Interest

Compound Name: lodoacetic anhydride

Cat. No.: B107641

An In-depth Technical Guide to lodoacetic Anhydride for Researchers and Drug Development
Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological
properties of iodoacetic anhydride, a valuable reagent in biochemical research and a
precursor for various synthetic applications.

Core Physical and Chemical Properties

lodoacetic anhydride is a reactive chemical primarily used for iodoacetylation. Its key
properties are summarized below.
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Property Value Citation(s)
Molecular Formula CaHal20s3 [1112]
Linear Formula (ICH2C0)20

Molecular Weight 353.88 g/mol [1]

CAS Number 54907-61-8

Light yellow to brown/dark

Appearance brown crystalline powder or
solid.

Melting Point 47-49 °C (lit)

Boiling Point 276.9 £ 25.0 °C (Predicted)

Density 2.664 + 0.06 g/cm? (Predicted)

Flash Point >110 °C (>230 °F) - closed cup

Solubility Soluble in chloroform.

Storage Temperature 2-8°C

Chemical Reactivity and Stability

lodoacetic anhydride is a reactive compound, characteristic of acid anhydrides. Its reactivity
is central to its utility in chemical synthesis.

o Hydrolysis: Like most acid anhydrides, it is susceptible to hydrolysis. It reacts with water, and
even moisture in the air, to decompose into two molecules of iodoacetic acid. This reaction is
accelerated in the presence of acids. Due to this reactivity, it should be handled under
anhydrous conditions.

» Reactivity with Nucleophiles: lodoacetic anhydride is a potent acetylating agent. It readily
reacts with nucleophiles such as amines and alcohols. This reactivity is harnessed in
bioconjugation to modify proteins and peptides, particularly by capping primary amine groups
(e.g., lysine residues or N-termini). The reaction yields an iodoacetylated molecule and a
molecule of iodoacetic acid.
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 Stability: The compound decomposes when moist and can be light-sensitive, a common trait
for iodo-compounds. For long-term storage, it should be kept in a tightly sealed container in
a dry, cool (2-8°C), and dark place.

Spectroscopic Characterization

Spectroscopic methods are essential for verifying the identity and purity of iodoacetic
anhydride.

« Infrared (IR) Spectroscopy: As a cyclic acid anhydride, iodoacetic anhydride exhibits two
distinct carbonyl (C=0) stretching bands in its IR spectrum. These correspond to the
symmetric and asymmetric stretching vibrations of the two carbonyl groups. Generally, for
acyclic anhydrides, these bands appear around 1820 cm~1 (asymmetric, stronger) and 1750
cm~1 (symmetric, weaker).

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum is simple, showing a single peak for the four
equivalent protons of the two methylene (CHz) groups. These protons are adjacent to both
a carbonyl group and an iodine atom, placing their chemical shift in a specific region,
typically deshielded compared to simple alkanes.

o 13C NMR: The carbon NMR spectrum would be expected to show two distinct signals: one
for the carbonyl carbons and one for the methylene carbons.

Applications in Research and Synthesis

lodoacetic anhydride is a specialized reagent with important applications in proteomics and
bioconjugation.

» Protein Modification: It is used for the differential quantitation of proteins. Its primary role is to
iodoacetylate amine-containing residues in proteins, such as the e-amino group of lysine or
the N-terminal a-amino group.

¢ Bioconjugation: By introducing a thiol-reactive iodoacetyl group, the anhydride serves as a
linker, enabling the subsequent attachment of thiol-containing molecules (like cysteine-
containing peptides or specific probes) to the modified protein.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b107641?utm_src=pdf-body
https://www.benchchem.com/product/b107641?utm_src=pdf-body
https://www.benchchem.com/product/b107641?utm_src=pdf-body
https://www.benchchem.com/product/b107641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Synthetic Chemistry: It is a reactant for synthesizing N-iodoacetyl glycosylamine derivatives
and for converting amino precursors into their corresponding iodoacetyl derivatives.

Experimental Protocols
Synthesis of lodoacetic Anhydride

A general method for synthesizing an acid anhydride is the dehydration of the corresponding
carboxylic acid.

Principle: Two molecules of iodoacetic acid are condensed with the removal of one molecule of
water. This is typically achieved by heating with a strong dehydrating agent.

Methodology:

e Reactants: lodoacetic acid and a dehydrating agent (e.g., phosphorus pentoxide or
trifluoroacetic anhydride).

e Procedure: a. Strictly anhydrous conditions must be maintained. All glassware should be
oven-dried. b. lodoacetic acid is mixed with the dehydrating agent in an appropriate
anhydrous solvent (e.g., dichloromethane). c. The mixture is stirred, possibly with gentle
heating, until the reaction is complete (monitored by TLC or NMR). d. The solvent is removed
under reduced pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system or by vacuum distillation.

o Characterization: The final product's identity and purity are confirmed using IR and NMR
spectroscopy and by measuring its melting point.
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Caption: Workflow for the synthesis of iodoacetic anhydride.

lodoacetylation of a Peptide N-terminus

Principle: The anhydride reacts with the primary a-amino group at the N-terminus of a peptide

to form an N-iodoacetylated peptide.

Methodology:

» Dissolution: Dissolve the peptide in a suitable buffer (e.g., a non-nucleophilic buffer like

HEPES or phosphate) at a slightly alkaline pH (e.g., pH 7.5-8.5) to ensure the N-terminal

amine is deprotonated and nucleophilic.
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o Reagent Preparation: Prepare a fresh stock solution of iodoacetic anhydride in an
anhydrous organic solvent like DMF or DMSO.

e Reaction: Add a molar excess (e.g., 5-10 fold) of the iodoacetic anhydride solution to the
peptide solution with gentle stirring.

e Monitoring: Monitor the reaction progress using HPLC or mass spectrometry.

e Quenching: Once the reaction is complete, quench any remaining anhydride by adding a
small amount of a primary amine-containing buffer like Tris.

 Purification: Purify the modified peptide from the reaction mixture using reverse-phase

HPLC.
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Reaction
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Caption: General scheme for the iodoacetylation of a peptide.

Biological Mechanism of Action

While iodoacetic anhydride is primarily a synthetic reagent, its hydrolysis product,
iodoacetate, is a well-known metabolic inhibitor. The biological effects observed are therefore
attributable to iodoacetate.

Mechanism of Inhibition: lodoacetate is a classic inhibitor of enzymes that possess a reactive
cysteine residue in their active site. The primary target is Glyceraldehyde-3-Phosphate
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Dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway.

lodoacetate acts as an alkylating agent, forming a covalent bond with the sulfhydryl (-SH)
group of the active site cysteine in GAPDH. This irreversible modification inactivates the
enzyme, halting the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.
The consequence is a complete blockage of glycolysis and subsequent ATP production.
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Caption: Inhibition of glycolysis by iodoacetate via GAPDH inactivation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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